Noraucuparin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Noraucuparin can be synthesized through the condensation of benzoyl-CoA and malonyl-CoA, catalyzed by biphenyl synthase (BIS). This reaction forms 3,5-dihydroxybiphenyl, which undergoes sequential O-methylation and hydroxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the use of cell cultures from plants such as Sorbus aucuparia (mountain ash). These cultures are treated with elicitors like yeast extract to induce the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Noraucuparin undergoes various chemical reactions, including:
Oxidation: Conversion to other biphenyl derivatives.
Reduction: Formation of reduced biphenyl compounds.
Substitution: Introduction of different functional groups on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions include various biphenyl derivatives, such as aucuparin and eriobofuran .
Scientific Research Applications
Noraucuparin has a wide range of scientific research applications:
Mechanism of Action
Noraucuparin exerts its effects by binding to specific proteins, such as bovine serum albumin. This binding involves hydrogen bonding and van der Waals forces, leading to structural modifications in the protein . The interaction triggers changes in the protein’s secondary structure, impacting its function and stability .
Comparison with Similar Compounds
Aucuparin: Another biphenyl phytoalexin with similar antimicrobial properties.
Eriobofuran: A dibenzofuran phytoalexin with comparable biological activities.
Uniqueness: Noraucuparin is unique due to its specific binding interactions with proteins and its potential as a lead compound for antibiotic development . Its distinct structural features and reactivity make it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-methoxy-5-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c1-16-12-8-10(7-11(14)13(12)15)9-5-3-2-4-6-9/h2-8,14-15H,1H3 |
InChI Key |
CDSGSEYGSWGVOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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